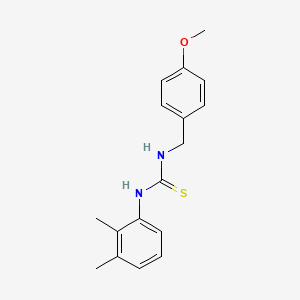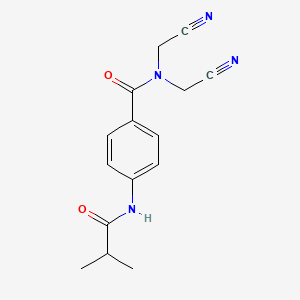![molecular formula C17H17NO2S B5774227 1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)
1-{[4-(methylthio)phenoxy]acetyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(methylthio)phenoxy]acetyl}indoline, also known as MTPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPI is a derivative of indoline, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[4-(methylthio)phenoxy]acetyl}indoline in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using 1-{[4-(methylthio)phenoxy]acetyl}indoline is its low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research involving 1-{[4-(methylthio)phenoxy]acetyl}indoline. One area of research is in the development of new cancer therapies based on the selective cytotoxicity of 1-{[4-(methylthio)phenoxy]acetyl}indoline towards cancer cells. Another area of research is in the optimization of the synthesis method to increase the yield of 1-{[4-(methylthio)phenoxy]acetyl}indoline. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline and its potential applications in other areas of research.
In conclusion, 1-{[4-(methylthio)phenoxy]acetyl}indoline is a promising compound with potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells makes it a potential candidate for the development of targeted cancer therapies. Further research is needed to fully understand its mechanism of action and to optimize the synthesis method for larger scale production.
Métodos De Síntesis
The synthesis of 1-{[4-(methylthio)phenoxy]acetyl}indoline involves the reaction of 4-(methylthio)phenol with chloroacetyl chloride in the presence of triethylamine to form 1-{[4-(methylthio)phenoxy]acetyl}chloride. This intermediate is then reacted with indoline in the presence of a base to form 1-{[4-(methylthio)phenoxy]acetyl}indoline. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-15-8-6-14(7-9-15)20-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZWQMNNRVQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
